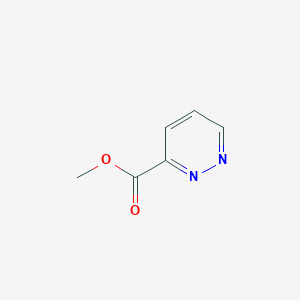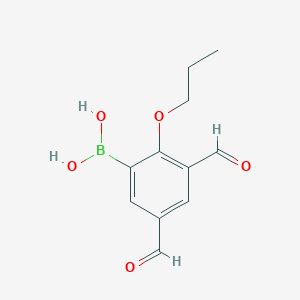
(3,5-Diformyl-2-propoxyphenyl)boronsäure
Übersicht
Beschreibung
(3,5-Diformyl-2-propoxyphenyl)boronic acid is an organic compound with the molecular formula C11H13BO5. It is a derivative of boronic acid, characterized by the presence of two formyl groups and a propoxy group attached to a phenyl ring.
Wissenschaftliche Forschungsanwendungen
(3,5-Diformyl-2-propoxyphenyl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against serine proteases and kinases.
Medicine: Explored for its antimicrobial and antiviral properties, as well as its potential use in boron neutron capture therapy for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and as a building block for various organic compounds .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
(3,5-Diformyl-2-propoxyphenyl)boronic acid, like other boronic acids, is likely to interact with its targets through the formation of boronate esters. This interaction is reversible and dependent on the pH of the environment
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the transmetalation of organoboron compounds to a metal catalyst, such as palladium .
Pharmacokinetics
The compound’s molecular weight (23603 g/mol) and structure suggest it may have suitable properties for absorption and distribution
Result of Action
It is described as a self-assembled active agent with antimicrobial and antiviral properties . This suggests that it may interact with microbial and viral components, leading to their inhibition or destruction.
Action Environment
The action of (3,5-Diformyl-2-propoxyphenyl)boronic acid, like other boronic acids, can be influenced by environmental factors such as pH. The formation of boronate esters is pH-dependent, with a higher rate of formation at lower pH levels . Additionally, the compound’s stability may be affected by temperature, as suggested by its storage recommendation at 2-8°C .
Biochemische Analyse
Biochemical Properties
(3,5-Diformyl-2-propoxyphenyl)boronic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor of serine proteases and kinase enzymes, which are involved in the regulation of cellular processes such as growth, progression, and metastasis of tumor cells . The interaction between (3,5-Diformyl-2-propoxyphenyl)boronic acid and these enzymes is primarily based on the formation of reversible covalent bonds with the active sites of the enzymes, leading to their inhibition.
Cellular Effects
The effects of (3,5-Diformyl-2-propoxyphenyl)boronic acid on various types of cells and cellular processes are significant. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (3,5-Diformyl-2-propoxyphenyl)boronic acid can inhibit the activity of serine proteases, leading to the suppression of tumor cell growth and metastasis . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of (3,5-Diformyl-2-propoxyphenyl)boronic acid involves its interaction with biomolecules at the molecular level. This compound exerts its effects through the formation of reversible covalent bonds with the active sites of enzymes, leading to their inhibition or activation. For example, (3,5-Diformyl-2-propoxyphenyl)boronic acid can inhibit serine proteases by binding to their active sites, preventing the enzymes from catalyzing their respective reactions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3,5-Diformyl-2-propoxyphenyl)boronic acid can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over time . Long-term studies have shown that (3,5-Diformyl-2-propoxyphenyl)boronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of (3,5-Diformyl-2-propoxyphenyl)boronic acid in animal models vary with different dosages. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At high doses, (3,5-Diformyl-2-propoxyphenyl)boronic acid can exhibit toxic effects, including damage to cellular structures and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
(3,5-Diformyl-2-propoxyphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, (3,5-Diformyl-2-propoxyphenyl)boronic acid can participate in the synthesis and degradation of biomolecules, further impacting cellular metabolism.
Transport and Distribution
Within cells and tissues, (3,5-Diformyl-2-propoxyphenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of (3,5-Diformyl-2-propoxyphenyl)boronic acid within cells can affect its activity and function, influencing the overall cellular response to the compound.
Subcellular Localization
The subcellular localization of (3,5-Diformyl-2-propoxyphenyl)boronic acid is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular location . For example, (3,5-Diformyl-2-propoxyphenyl)boronic acid may localize to the nucleus, where it can modulate gene expression by interacting with transcription factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Diformyl-2-propoxyphenyl)boronic acid typically involves the reaction of 3,5-diformylphenylboronic acid with propyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired boronic acid derivative .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimization for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Diformyl-2-propoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, aryl or vinyl halides
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Biaryl or vinyl-aryl compounds
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 3,5-Diformylphenylboronic acid
Comparison
(3,5-Diformyl-2-propoxyphenyl)boronic acid is unique due to the presence of both formyl and propoxy groups, which confer distinct chemical reactivity and biological activity. Compared to 3-formylphenylboronic acid and 4-formylphenylboronic acid, the additional formyl group in the 3,5-diformyl derivative enhances its potential for forming multiple covalent interactions with target molecules. The propoxy group further modifies its solubility and reactivity, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
(3,5-diformyl-2-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO5/c1-2-3-17-11-9(7-14)4-8(6-13)5-10(11)12(15)16/h4-7,15-16H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVFOHHYFMQYRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCCC)C=O)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584923 | |
| Record name | (3,5-Diformyl-2-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-92-8 | |
| Record name | (3,5-Diformyl-2-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


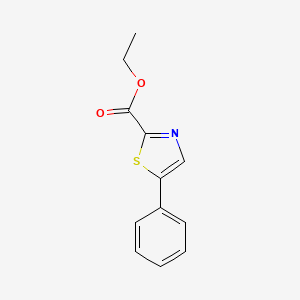

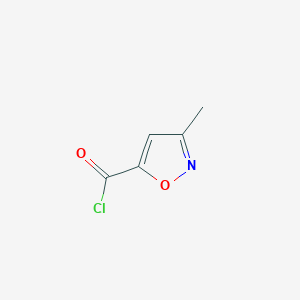
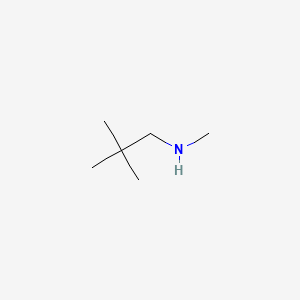
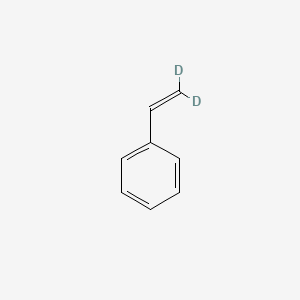
![6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1316504.png)
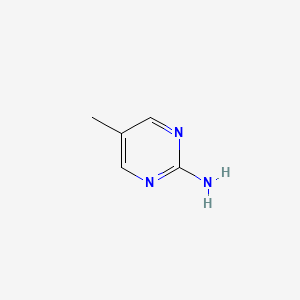

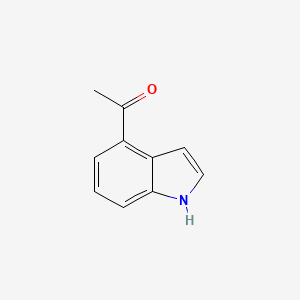

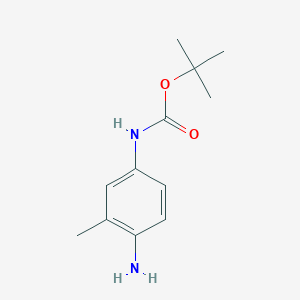
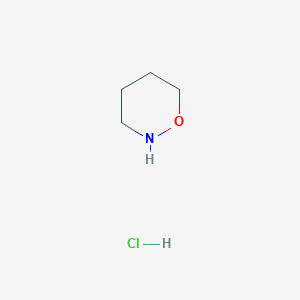
![1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide](/img/structure/B1316519.png)
